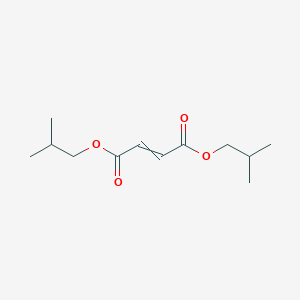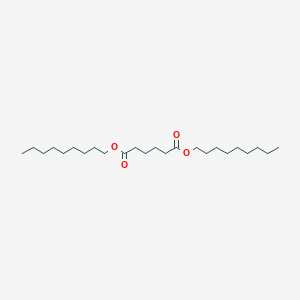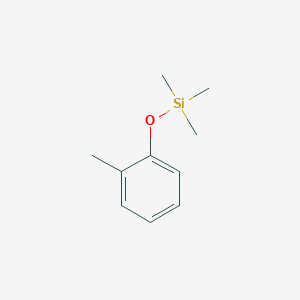
Silane, trimethyl(o-tolyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(o-tolyloxy)-, also known as OTMS, is a silane coupling agent commonly used in materials science and chemistry. It is a colorless liquid with a boiling point of 184-185°C and a molecular weight of 236.38 g/mol. OTMS is a versatile compound that is used in a wide range of applications, including adhesion promotion, surface modification, and crosslinking.
Mechanism of Action
The mechanism of action of Silane, trimethyl(o-tolyloxy)- is based on its ability to form covalent bonds with both inorganic and organic materials. Silane, trimethyl(o-tolyloxy)- has a reactive silane group that can react with inorganic materials such as glass, aluminum, and silica. It also has a reactive organic group that can react with organic polymers such as polyethylene, polypropylene, and polystyrene. The covalent bonds formed between Silane, trimethyl(o-tolyloxy)- and these materials improve the adhesion, surface properties, and mechanical properties of the resulting composite material.
Biochemical and Physiological Effects
Silane, trimethyl(o-tolyloxy)- is not known to have any significant biochemical or physiological effects. It is relatively non-toxic and is considered safe for use in laboratory experiments. However, it is recommended that appropriate safety precautions be taken when handling Silane, trimethyl(o-tolyloxy)-, as it is a flammable liquid and can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
Silane, trimethyl(o-tolyloxy)- has several advantages for use in laboratory experiments. It is a versatile compound that can be used for a wide range of applications, including adhesion promotion, surface modification, and crosslinking. It is also relatively easy to handle and has a high purity. However, there are some limitations to the use of Silane, trimethyl(o-tolyloxy)- in laboratory experiments. It is a flammable liquid and can be hazardous if not handled properly. Additionally, it may not be suitable for certain applications, such as those that require high-temperature stability or resistance to moisture.
Future Directions
There are several future directions for the use of Silane, trimethyl(o-tolyloxy)- in scientific research. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of interest is the use of Silane, trimethyl(o-tolyloxy)- in the development of new composite materials with improved properties, such as increased strength, durability, and resistance to environmental factors. Additionally, there is potential for the use of Silane, trimethyl(o-tolyloxy)- in biomedical applications, such as drug delivery and tissue engineering. Overall, the versatility and unique properties of Silane, trimethyl(o-tolyloxy)- make it a promising compound for future research and development.
Synthesis Methods
Silane, trimethyl(o-tolyloxy)- can be synthesized using various methods, including the reaction of o-tolyl magnesium bromide with trimethylchlorosilane, the reaction of 2-hydroxytoluene with trimethylchlorosilane, and the reaction of o-toluidine with trimethylchlorosilane. The most common synthesis method involves the reaction of o-tolyl magnesium bromide with trimethylchlorosilane in the presence of a catalyst such as copper iodide. This method yields a high purity product with a high yield.
Scientific Research Applications
Silane, trimethyl(o-tolyloxy)- is widely used in scientific research, particularly in materials science and chemistry. It is used as a coupling agent to promote adhesion between inorganic materials and organic polymers. It is also used as a surface modifier to improve the wettability and dispersibility of inorganic materials in organic solvents. Additionally, Silane, trimethyl(o-tolyloxy)- is used as a crosslinking agent to improve the mechanical properties of polymers.
properties
CAS RN |
1009-02-5 |
|---|---|
Product Name |
Silane, trimethyl(o-tolyloxy)- |
Molecular Formula |
C10H16OSi |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
trimethyl-(2-methylphenoxy)silane |
InChI |
InChI=1S/C10H16OSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8H,1-4H3 |
InChI Key |
NYGJXYBYDZNXQY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
Canonical SMILES |
CC1=CC=CC=C1O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




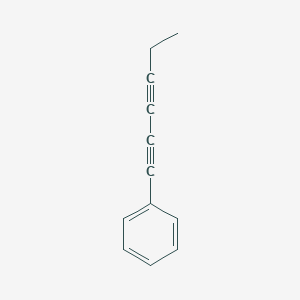
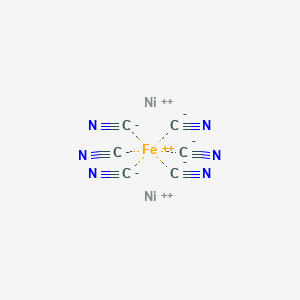

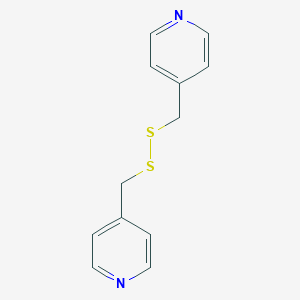
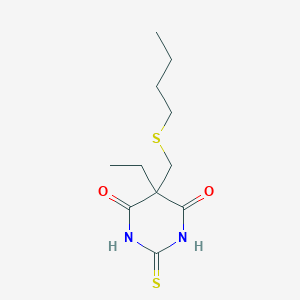
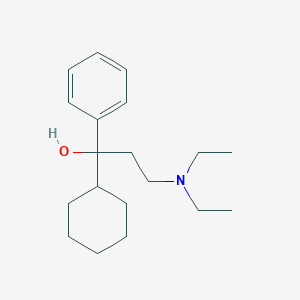

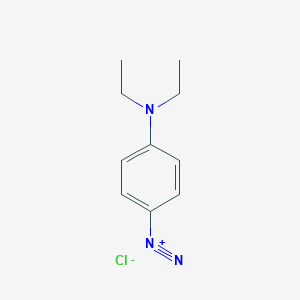
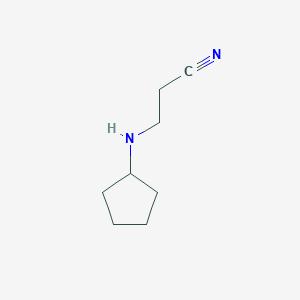
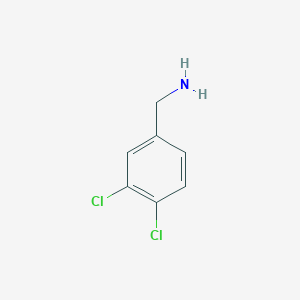
![Spiro[4.5]decane](/img/structure/B86366.png)
